N-Nitro-p-toluenesulfonamide
Description
Properties
CAS No. |
56764-43-3 |
|---|---|
Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
4-methyl-N-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H8N2O4S/c1-6-2-4-7(5-3-6)14(12,13)8-9(10)11/h2-5,8H,1H3 |
InChI Key |
XRBIVTYUKPDCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Methyl N Nitroso P Toluenesulfonamide Diazald Production
Optimization of Classical Batch Synthesis Protocols
The classical synthesis of Diazald is a two-step batch process that remains widely used in laboratory and industrial settings. Optimization efforts focus on understanding and controlling the key parameters of each step to maximize product quality and process efficiency.
The synthesis begins with the amidation of p-toluenesulfonyl chloride, followed by the nitrosation of the resulting sulfonamide intermediate.
Step 1: Amidation The first step involves the reaction of p-toluenesulfonyl chloride with methylamine (B109427) to form N-methyl-p-toluenesulfonamide.
Mechanism: This reaction is a nucleophilic substitution on the electrophilic sulfur atom of the sulfonyl chloride. The nitrogen atom of methylamine acts as the nucleophile, attacking the sulfur center and displacing the chloride ion. The reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521), which serves two purposes: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it can deprotonate the methylammonium (B1206745) salt to regenerate the free amine nucleophile.
Practical Considerations: The reaction is highly exothermic and requires careful temperature control, typically maintained between 15-25°C, to prevent side reactions like the hydrolysis of p-toluenesulfonyl chloride. Due to the different solubilities of the reactants, a biphasic solvent system (e.g., diethyl ether/water or toluene/water) is often employed, necessitating vigorous stirring to ensure sufficient interfacial contact and high reaction rates.
Step 2: Nitrosation The intermediate, N-methyl-p-toluenesulfonamide, is subsequently converted to the final product, Diazald, through nitrosation.
Mechanism: This step involves the reaction with a nitrosating agent, typically formed in situ from sodium nitrite (B80452) and an acid, such as acetic acid or sulfuric acid. The acid protonates sodium nitrite to form nitrous acid (HNO₂), which is further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The nitrogen atom of the N-methyl-p-toluenesulfonamide then acts as a nucleophile, attacking the nitrosonium ion to form the N-nitroso product.
Practical Considerations: This step is often the rate-limiting and most sensitive part of the synthesis. The reaction is typically conducted at low temperatures (0-10°C) to ensure the stability of the nitrosating agent and the product. Slow, controlled addition of the acid or nitrite solution is critical to prevent a dangerous exotherm and the formation of nitrogen oxide gas byproducts. The pH must be carefully controlled within a narrow acidic window to facilitate the formation of the NO⁺ electrophile without causing decomposition.
Achieving high yield and purity in batch production of Diazald hinges on meticulous control over reaction conditions and effective purification.
Yield Enhancement: To maximize the yield of N-methyl-p-toluenesulfonamide in the first step, a slight molar excess of methylamine is often used to ensure the complete consumption of the more valuable p-toluenesulfonyl chloride. In the nitrosation step, precise stoichiometric control and maintaining the optimal low temperature are paramount to prevent product degradation, which directly impacts the final isolated yield.
Purity Enhancement: The primary impurity from the amidation step is unreacted p-toluenesulfonyl chloride, which can be removed by washing the intermediate with a cold, dilute base. During nitrosation, maintaining a consistently low temperature minimizes the formation of oxidative and other side-products. The final crude Diazald product, a yellow solid, is most effectively purified by recrystallization. Solvents such as ethanol, isopropanol, or a mixture of acetone (B3395972) and water are commonly used to yield a high-purity, crystalline final product, typically achieving purities >99%.
The following table summarizes key optimization parameters for batch synthesis.
| Parameter | Amidation Step (Step 1) | Nitrosation Step (Step 2) | Impact on Yield & Purity |
|---|---|---|---|
| Temperature | 15-25°C | 0-10°C | Prevents side reactions (hydrolysis, decomposition) and controls exotherm, enhancing purity. |
| Reactant Ratio | Slight excess of methylamine | Near stoichiometric (1:1) | Drives reaction to completion (Step 1) and minimizes unreacted starting material (Step 2). |
| Reagent Addition | Controlled addition of TsCl | Slow, dropwise addition of acid/nitrite | Manages exotherm and prevents localized high concentrations, reducing byproduct formation. |
| Purification | Washing with dilute base | Recrystallization (e.g., from ethanol) | Removes key impurities (unreacted TsCl, side-products) to achieve >99% purity. |
Innovations in Continuous Flow Synthesis and Process Intensification
Continuous flow chemistry, particularly using microreactors, offers a transformative approach to Diazald synthesis, providing significant advantages in safety, control, and efficiency over traditional batch methods.
Microreactors are characterized by channels with sub-millimeter dimensions, which create an exceptionally high surface-area-to-volume ratio. This fundamental property provides distinct advantages for the two-step Diazald synthesis.
Enhanced Safety: The small internal volume of microreactors means that only a minimal amount of reactive material is present at any given moment. This, combined with superior heat transfer capabilities, effectively mitigates the risks associated with the highly exothermic nature of both the amidation and nitrosation steps.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for near-instantaneous heat dissipation, preventing the formation of thermal hotspots that can lead to side reactions and product degradation in large batch reactors. For biphasic reactions, the microreactor environment creates extremely high interfacial area, dramatically accelerating mass transfer between phases and thus increasing reaction rates. This can reduce reaction times from hours in a batch process to mere minutes or even seconds in flow.
Transitioning Diazald synthesis to a continuous flow process involves re-optimizing key parameters to leverage the unique environment of a microreactor.
Solvent Systems: While traditional biphasic systems can be used, flow chemistry also enables the use of single-phase solvent systems (e.g., acetonitrile, tetrahydrofuran) where all reactants are soluble. This can eliminate mass-transfer limitations entirely. The choice of solvent is critical and must be optimized for solubility, reaction kinetics, and compatibility with the reactor materials.
Reactant Ratios: In a flow system, precise molar ratios are maintained by controlling the relative flow rates of the reactant pumps. This allows for fine-tuning the stoichiometry to maximize the conversion of the limiting reagent, often achieving higher efficiency than in batch.
Temperature Control: Microreactors can be immersed in a thermostatic bath or integrated with Peltier heating/cooling elements, allowing for precise and uniform temperature control along the entire length of the reactor. This "isothermal" condition is ideal for the temperature-sensitive nitrosation step, leading to cleaner reactions and higher purity.
The following table provides a comparative overview of batch versus continuous flow processing for Diazald synthesis.
| Parameter | Typical Batch Process | Optimized Flow Process | Advantage of Flow Chemistry |
|---|---|---|---|
| Residence Time | 2-4 hours (Nitrosation) | 1-10 minutes | Significant process intensification and increased throughput. |
| Temperature Control | Bulk cooling; potential for hotspots | Precise, uniform temperature (±0.1°C) | Superior purity profile due to elimination of thermal degradation. |
| Mass Transfer | Limited by stirring speed and vessel geometry | Extremely efficient due to high interfacial area | Faster reaction rates and higher conversion. |
| Process Safety | High inventory of hazardous materials | Minimal inventory, superior heat management | Inherently safer process design. |
| Reported Yield | 75-90% | >95% | Improved efficiency and reduced waste. |
One of the most compelling advantages of flow chemistry is its approach to scalability. Instead of "scaling up" by building progressively larger and more hazardous reactors, flow processes are scaled by "numbering-up" or "scaling out."
Scaling Out: This strategy involves running multiple microreactors in parallel to increase production capacity. Because the optimized reaction conditions (temperature, residence time, flow rates) are already established at the lab scale, scaling out does not require re-optimization. This provides a seamless and predictable path from laboratory discovery to pilot-plant or full-scale production.
Throughput: The throughput of a single microreactor system is determined by the reactor volume and the optimal flow rate. While a single lab-scale reactor might produce several grams per hour, a numbered-up system of multiple reactors can readily achieve production rates of kilograms per day. This modular approach offers flexibility, allowing production to be scaled up or down simply by adjusting the number of active reactor units, aligning production capacity directly with demand. This inherent scalability makes continuous flow an economically and logistically attractive platform for the modern production of key reagents like Diazald.
Elucidation of Reaction Mechanisms Involving N Methyl N Nitroso P Toluenesulfonamide Diazald
Detailed Mechanistic Pathways of Diazomethane (B1218177) Generation
The generation of diazomethane from N-Methyl-N-nitroso-p-toluenesulfonamide is a widely used laboratory procedure. The process is initiated by a base and proceeds through a series of elimination and proton transfer steps.
Base-Promoted Elimination and Proton Transfer Dynamics
The decomposition of Diazald to form diazomethane is catalyzed by an alkali hydroxide (B78521), such as potassium hydroxide. mpg.de The reaction is typically carried out by treating Diazald with a base in an aqueous solution. mpg.de The mechanism involves a base-promoted elimination reaction. The hydroxide ion attacks the sulfonyl group, which is followed by a sequence of steps leading to the formation of diazomethane and p-toluenesulfonate as a byproduct. wikipedia.org The initial step is a proton transfer, a crucial dynamic in the reaction sequence. wikipedia.org The reaction is selective for more acidic protons, which facilitates the initial attack by the base. wikipedia.org
Influence of Solvent Environment and Co-Solvents on Reaction Kinetics
The solvent system plays a critical role in the kinetics of diazomethane generation from Diazald. The reaction is often conducted in a biphasic system, which can consist of an aqueous phase containing the base and an organic phase where the diazomethane is collected. mpg.de Common solvents used include diethyl ether, which serves to extract the diazomethane as it is formed. wikipedia.org High boiling point polar co-solvents, such as diethylene glycol monomethyl ether, are also employed. wikipedia.org
The choice of the nucleophile, which is influenced by the solvent system, has a direct impact on the rate of decomposition. For instance, methoxide (B1231860) ions have been shown to lead to a fast and quantitative decomposition of Diazald, whereas hydroxide ions result in a slower reaction rate. acs.org The polarity of the solvent can affect the reaction rate by orders of magnitude, influencing the reaction pathways and product distribution. chemrxiv.org The ability of the solvent to solvate the reactants and transition states is a key factor; polar solvents can stabilize the reacting species, thereby affecting the activation energy of the reaction. chemrxiv.org
Transnitrosation Chemistry: Nitroso Group Transfer from N-Methyl-N-nitroso-p-toluenesulfonamide
N-Methyl-N-nitroso-p-toluenesulfonamide can undergo transnitrosation, which is the transfer of its nitroso group to a nucleophile. mpg.de This reactivity is significant, particularly in biological contexts, and has been studied with various nucleophiles.
Nucleophilic Attack at the Nitroso Moiety: Reaction with Thiolates and Amines
The transfer of the nitroso group from Diazald occurs via nucleophilic attack on the nitrogen atom of the nitroso group. researchgate.net This reaction has been observed with a range of nucleophiles, including primary and secondary amines, ammonia, hydroxylamine, and hydrazine. researchgate.net The reaction with amines is first order in both Diazald and the free amine. researchgate.net
Thiolates are also effective nucleophiles for this transformation. Kinetic studies have shown that sulfur nucleophiles, such as cysteine and 2-aminoethanethiol, react through their thiolate form to yield the corresponding nitrosothiol. rsc.org The rate of this reaction is pH-dependent, which is consistent with the involvement of the thiolate anion. rsc.org
Characterization of Intermediates and Secondary Reaction Products
In the transnitrosation reaction with thiolates, a proposed intermediate is a nitroxyl (B88944) disulfide. nih.gov Computational studies have explored the structure of this anionic intermediate, RSN(O)SR, describing it as a nitroxyl coordinated to a distorted disulfide. nih.gov
When tertiary amines react with Diazald, nitrite (B80452) is formed as one of the final products. researchgate.net The reaction with secondary amines and amides can lead to the formation of N-nitroso compounds. nih.gov For example, reactions with morpholine, dimethylamine, piperidine, and piperazine (B1678402) have been studied, leading to the corresponding N-nitrosamines. nih.gov
Formation and Reactivity of Derived Reactive Intermediates
The utility of N-methyl-N-nitroso-p-toluenesulfonamide, commonly known as Diazald, in organic synthesis is intrinsically linked to its role as a stable and convenient precursor for the generation of diazomethane. mpg.denih.gov Diazomethane, in turn, serves as a valuable source of the simplest carbene, methylene (B1212753), a highly reactive intermediate. libretexts.orglibretexts.org This section elucidates the pathway from Diazald to carbene and the subsequent exploitation of this reactive species in powerful bond-forming reactions.
Carbene Generation through Decomposition of Diazomethane Derived from N-Methyl-N-nitroso-p-toluenesulfonamide
The generation of diazomethane from N-methyl-N-nitroso-p-toluenesulfonamide is typically achieved by its base-catalyzed decomposition. mpg.de The reaction is commonly carried out by treating Diazald with a strong base, such as potassium hydroxide, in a biphasic system or in an appropriate solvent like ether. mpg.deyoutube.com The underlying mechanism involves the nucleophilic attack of the hydroxide ion on the sulfonyl group, leading to the formation of diazomethane and the water-soluble p-toluenesulfonate salt as a byproduct. youtube.com
Once generated, diazomethane (CH₂N₂) is a yellow, toxic, and potentially explosive gas. mpg.delibretexts.org It is a versatile reagent that serves as the primary precursor for the methylene carbene (:CH₂). The decomposition of diazomethane to form the carbene can be initiated by heat, light (photolysis), or catalysis by transition metals, particularly copper or rhodium compounds. libretexts.orglibretexts.orglibretexts.org This process is driven by the thermodynamically favorable loss of a stable dinitrogen molecule (N₂). libretexts.orglibretexts.org
The resulting carbene is a neutral, divalent carbon species with only six valence electrons, making it highly electrophilic and reactive. libretexts.orglibretexts.org Carbenes can exist in two spin states: a singlet state, where the two non-bonding electrons are paired in the same sp² hybrid orbital, and a triplet state, where the electrons are unpaired in different sp² orbitals. libretexts.orglibretexts.org The reaction conditions often influence the spin state of the carbene formed, which in turn can affect the stereochemistry of subsequent reactions. libretexts.org For many synthetic applications, the carbene is generated in situ, meaning it is produced in the reaction mixture and consumed immediately, thus avoiding the hazards associated with handling diazomethane. libretexts.orglibretexts.org
Table 1: Methods for Decomposition of Diazomethane to Methylene Carbene
| Method | Conditions | Description |
|---|---|---|
| Thermal | Heating the diazomethane solution. | Provides the energy required to overcome the activation barrier for N₂ extrusion. libretexts.org |
| Photochemical | Exposure to light (photolysis). | Light energy promotes the molecule to an excited state, facilitating the loss of nitrogen gas. libretexts.orgchemtube3d.com |
| Metal-Catalyzed | Use of transition metals like copper (Cu) or rhodium (Rh) salts. | The metal coordinates to the diazomethane, forming a metal-carbene complex (carbenoid) that is often more selective in its reactions than the free carbene. libretexts.orgwikipedia.org |
Exploitation of Carbenes in C-H and X-H Insertion Reactions
The high reactivity of carbenes allows them to participate in a variety of chemical transformations, among the most significant being insertion reactions into C-H and X-H single bonds (where X is a heteroatom). These reactions are of considerable synthetic value as they allow for the formation of new carbon-carbon and carbon-heteroatom bonds at unactivated positions. chemtube3d.comyoutube.com
C-H Insertion Reactions:
Carbene insertion into a carbon-hydrogen (C-H) bond is a powerful method for constructing complex molecular frameworks. chemtube3d.com This reaction effectively introduces a methylene (-CH₂-) group into an existing alkane or alkyl chain. The reaction can proceed via two main mechanisms depending on the spin state of the carbene. Singlet carbenes typically insert in a single, concerted step, which leads to the retention of stereochemistry at the insertion site. chemtube3d.com Triplet carbenes, on the other hand, react through a two-step radical abstraction-recombination pathway. chemtube3d.com
While simple carbenes like methylene can be unselective, leading to mixtures of products, the use of transition metal catalysts, especially dirhodium complexes, has dramatically improved the selectivity and utility of C-H insertion reactions. wikipedia.org These catalysts form metal carbenoid intermediates that temper the reactivity of the carbene and can impart high degrees of regioselectivity and stereoselectivity, particularly in intramolecular reactions. libretexts.orgnih.gov Intramolecular C-H insertion is a widely used strategy for the synthesis of cyclic compounds, with five-membered rings often being favored due to accessible six-membered ring transition states. libretexts.org
Table 2: Examples of Carbene C-H Insertion Reactions
| Substrate Type | Reaction | Product Type | Catalyst (if applicable) |
|---|---|---|---|
| Alkane (e.g., Hexane) | Intermolecular C-H Insertion | Functionalized Alkane | Dirhodium tetraacetate wikipedia.org |
| Diazoacetoacetate | Intramolecular C-H Insertion | Cyclopentanone derivative | Dirhodium(II) carboxylates wikipedia.org |
X-H Insertion Reactions:
Carbenes can also insert into sigma bonds between hydrogen and a heteroatom (X-H), providing direct routes to functionalized organo-boron, -germanium, -tin, and -phosphorus compounds, among others. snnu.edu.cn The mechanism of these insertions can be similar to C-H insertions, often proceeding through a concerted pathway. snnu.edu.cn
For instance, the insertion of a carbene into a B-H bond offers a straightforward method for C-B bond formation. snnu.edu.cn Similarly, reactions with P-H bonds in compounds like dialkoxyl-H-phosphonates can be promoted by copper catalysts, which first form a copper carbene intermediate. snnu.edu.cn These reactions expand the synthetic utility of carbenes derived from Diazald, enabling the formation of a diverse array of molecular structures.
Specialized Applications and Synthetic Utility of N Methyl N Nitroso P Toluenesulfonamide Diazald in Organic Synthesis
Strategic Methylation and Alkylation in Targeted Synthesis
The primary utility of Diazald stems from its role as a precursor to diazomethane (B1218177), a potent methylating agent. calpaclab.com The generation of diazomethane from Diazald is typically achieved through base-mediated decomposition, often using potassium hydroxide (B78521). mpg.detcichemicals.com The resulting diazomethane is a valuable reagent for the methylation of various functional groups, offering high reactivity and clean reaction profiles, with nitrogen gas being the only byproduct. diva-portal.org
Regioselective and Chemoselective Methylation of Diverse Functional Groups
Diazomethane generated from Diazald exhibits notable chemoselectivity, preferentially reacting with acidic protons. This characteristic allows for the selective methylation of certain functional groups in the presence of others. The reaction is particularly effective for carboxylic acids and phenols, which are sufficiently acidic to protonate diazomethane, initiating the methylation process. masterorganicchemistry.comwikipedia.org
The mechanism for the methylation of a carboxylic acid involves a proton transfer from the acid to the diazomethane, forming a methyldiazonium cation and a carboxylate anion. wikipedia.org The subsequent SN2 reaction between the carboxylate and the methyldiazonium ion yields the methyl ester and liberates nitrogen gas. masterorganicchemistry.com This requirement for an initial proton transfer makes the reaction selective for more acidic compounds; for instance, carboxylic acids are readily methylated, while less acidic alcohols are generally unreactive under the same conditions. masterorganicchemistry.com This selectivity is a key advantage in the synthesis of complex molecules where protection of less acidic hydroxyl groups is not required.
Synthesis of Methyl Esters and Heterocyclic Scaffolds
A principal application of Diazald-derived diazomethane is the conversion of carboxylic acids into their corresponding methyl esters. wikipedia.orgresearchgate.net This transformation is highly efficient and proceeds under mild conditions, avoiding the harsh acidic or basic conditions required by other esterification methods. This makes it suitable for sensitive substrates.
Beyond esterification, diazomethane is a crucial reagent in the synthesis of various heterocyclic compounds. nih.gov As a 1,3-dipole, it can participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered rings. For example, its reaction with alkynes is a common method for synthesizing pyrazoles. e3s-conferences.org The ability to generate diazomethane on demand from Diazald facilitates its use in these important ring-forming reactions.
| Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoic Acid | CH₂N₂ (from Diazald) | Methyl Benzoate | ~65% (in microfluidics) | wikipedia.org |
| 4-Methoxybenzoic Acid | CH₂N₂ (from Diazald) | Methyl 4-methoxybenzoate | 99% (in flow) | tcichemicals.com |
| Various Carboxylic Acids | CH₂N₂ (in situ) | Corresponding Methyl Esters | Up to 93% | diva-portal.org |
Advanced Applications in Diazo Compound Chemistry
The utility of Diazald extends to the full spectrum of diazo compound chemistry. Diazomethane is the parent compound of a class of reagents that are precursors to carbenes and participate in a variety of transformations beyond simple methylation. wikipedia.orgnih.gov
Key reactions involving diazomethane generated from Diazald include:
Cyclopropanation: Diazomethane can be decomposed, often photolytically or thermally, to generate methylene (B1212753) (:CH₂), the simplest carbene. This highly reactive intermediate adds to alkenes to form cyclopropanes. masterorganicchemistry.comwikipedia.org
Wolff Rearrangement: α-diazoketones, which can be synthesized from acid chlorides and diazomethane, undergo rearrangement upon heating or photolysis to form a ketene. This intermediate can then be trapped by various nucleophiles, forming carboxylic acid derivatives. This sequence is central to the Arndt-Eistert synthesis for one-carbon homologation of carboxylic acids. masterorganicchemistry.comwikipedia.org
1,3-Dipolar Cycloadditions: As a 1,3-dipole, diazomethane reacts with electron-deficient alkenes and alkynes to form pyrazolines and pyrazoles, respectively. wikipedia.org This is a powerful method for constructing heterocyclic systems. nih.gov
The controlled generation of diazomethane from Diazald is essential for safely performing these advanced synthetic operations, particularly on a larger scale. baranlab.org
Integration into Continuous Flow Processes for Tandem Reactions
The inherent toxicity and explosive nature of diazomethane have driven the development of safer handling methods. mpg.dewiley.com Continuous flow chemistry has emerged as a superior technology for this purpose, allowing for the on-demand generation and immediate consumption of hazardous reagents, thereby minimizing their accumulation to dangerous levels. acs.orgresearchgate.netresearchgate.net Diazald is an ideal precursor for such systems due to its stability and well-understood decomposition kinetics. mpg.deacs.org
On-Demand Generation and In-Situ Utilization of Hazardous Reagents
In a typical continuous flow setup, a solution of Diazald in an organic solvent and an aqueous base are pumped through separate channels to a mixing point. amazonaws.com The diazomethane generated in the organic phase is then immediately directed into a second reactor to react with the desired substrate. rsc.org This "on-demand" and "in-situ" approach ensures that only small quantities of diazomethane are present at any given moment, significantly enhancing the safety of the process. acs.orgresearchgate.net
Various reactor designs, including microreactors and membrane-based separators, have been developed to optimize the generation and separation of diazomethane from the reaction mixture. mpg.dewiley.comrsc.org For instance, tube-in-tube reactors utilize a semi-permeable inner membrane that allows gaseous diazomethane to diffuse into a surrounding stream containing the substrate, providing an anhydrous solution of the reagent for subsequent reactions. mpg.deamazonaws.com
| Precursor | Flow System Type | Key Feature | Application | Reference |
|---|---|---|---|---|
| Diazald | Tube-in-Tube Reactor | Membrane separation | Generation of anhydrous CH₂N₂ | mpg.deamazonaws.com |
| N-methylurea | Two-step flow process | In-situ precursor generation | Scalable, safe CH₂N₂ production | rsc.org |
| Diazald | CSTR/Tubular Reactor | Tandem reaction | Synthesis of chiral α-chloroketones | e3s-conferences.org |
| Diazald | Biphasic flow | Phase separation | In-situ consumption of CH₂N₂ | mpg.dee3s-conferences.org |
Development of Telescoped Reaction Sequences
Continuous flow technology enables the "telescoping" of multiple reaction steps into a single, uninterrupted process. nih.govrsc.org This approach eliminates the need for workup and isolation of intermediates, leading to significant improvements in efficiency, yield, and safety. The on-demand generation of diazomethane from Diazald has been successfully integrated into such telescoped sequences. e3s-conferences.org
For example, a process can be designed where N-methyl-p-toluenesulfonamide is first synthesized and then nitrosated in a continuous flow reactor to produce Diazald. acs.org This stream can then be immediately mixed with a base to generate diazomethane, which is then consumed in a subsequent reaction, such as an esterification or cyclopropanation, all within a single, closed system. e3s-conferences.orgnih.gov This integration of synthesis, generation, and reaction minimizes handling of hazardous materials and maximizes process efficiency.
Derivatization Strategies for Analytical Method Enhancement
Derivatization is a chemical modification technique used to convert a compound into a product of similar structure, called a derivative, that has properties more suitable for a particular analytical method. greyhoundchrom.comgcms.cz In gas chromatography (GC), for instance, derivatization is employed to modify analytes to increase their volatility and thermal stability, reduce adsorption within the GC system, and improve peak shape and detector response. gcms.czfujifilm.com N-Methyl-N-nitroso-p-toluenesulfonamide, commonly known as Diazald, serves as a crucial reagent in this context, primarily as a safe and convenient precursor for the in-situ generation of diazomethane. wikipedia.orgcalpaclab.com
Diazomethane (CH₂N₂) is a potent and versatile methylating agent, but its highly toxic and explosive nature makes its direct handling and storage hazardous. wikipedia.orgsigmaaldrich.com Diazald provides a safer alternative, allowing for the controlled generation of diazomethane when needed. wikipedia.orgcalpaclab.com The typical procedure involves the base-catalyzed decomposition of Diazald, often using potassium hydroxide in a mixture of ether and an alcohol, to produce a solution of diazomethane. mpg.detcichemicals.com This freshly prepared diazomethane solution can then be used to derivatize a wide range of organic molecules.
The primary application of Diazald-derived diazomethane in analytical derivatization is for the methylation of compounds containing acidic protons, such as carboxylic acids and phenols. wikipedia.org The reaction converts these polar, less volatile compounds into their corresponding methyl esters and methyl ethers, which are significantly more volatile and thermally stable, making them amenable to GC analysis. gcms.czwikipedia.org This strategy is particularly valuable for the analysis of fatty acids, where their methyl esters (FAMEs) are readily analyzed by GC. calpaclab.com
The enhancement of analytical methods through derivatization with Diazald-generated diazomethane can be summarized by several key advantages:
Increased Volatility: The replacement of an active hydrogen in functional groups like -COOH or -OH with a methyl group reduces intermolecular hydrogen bonding, leading to a lower boiling point and increased volatility. gcms.cz
Improved Thermal Stability: Ester and ether derivatives are generally more stable at the high temperatures used in GC injectors and columns compared to their parent carboxylic acids and phenols. fujifilm.com
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better separation from other components in a complex matrix. gcms.cz
Improved Sensitivity: For mass spectrometry (MS) detection, the resulting derivatives often produce characteristic and clear fragmentation patterns, aiding in structural elucidation and improving detection limits. fujifilm.com
The reaction of diazomethane with a carboxylic acid is a rapid and clean process that proceeds via proton transfer to form a methyldiazonium cation, which then reacts with the carboxylate ion to yield the methyl ester and nitrogen gas. wikipedia.org This method's efficiency and the mild reaction conditions make it a preferred choice for preparing derivatives of sensitive molecules that might degrade under harsher esterification methods. chemspider.com
Table 1: Analyte Classes Derivatized Using Diazald/Diazomethane for GC Analysis
| Analyte Functional Group | Analyte Class Example | Derivative Functional Group | Derivative Class Example | Purpose of Derivatization |
| Carboxylic Acid (-COOH) | Fatty Acids, Sorbic Acid calpaclab.comchemspider.com | Methyl Ester (-COOCH₃) | Fatty Acid Methyl Ester (FAME) | Increase volatility, improve peak shape |
| Phenol (Ar-OH) | Phenolic Compounds wikipedia.org | Methyl Ether (Ar-OCH₃) | Anisole derivatives | Increase volatility and thermal stability |
| Alcohol (-OH) | Alcohols wikipedia.org | Methyl Ether (-OCH₃) | Methyl Ethers | Reduce polarity, improve GC separation |
| Enol | Enolizable Ketones | Enol Ether | Methyl Enol Ethers | Stabilize tautomeric form for analysis |
Table 2: Research Findings on Diazald-Mediated Derivatization
| Research Focus | Finding | Significance for Analytical Methods | Reference |
| Esterification of Carboxylic Acids | Diazomethane generated from Diazald provides a mild and efficient method for converting unsaturated carboxylic acids to their methyl esters with minimal isomerization. | Enables accurate quantitative and qualitative analysis of sensitive unsaturated acids like sorbic acid by GC without altering their structure. | chemspider.com |
| Analysis of Unesterified Lipids | Unesterified lipids in cellular extracts can be readily detected as their methyl esters after reaction with diazomethane. | Provides a reliable method for the derivatization and subsequent GC analysis of lipids in complex biological samples. | calpaclab.com |
| General Derivatization Reagent | Diazald is listed as a derivatization reagent for GC, acting as a precursor to diazomethane for esterification and alkylation. | Confirms its established role in sample preparation for enhancing GC and GC-MS analysis of various analytes. | greyhoundchrom.comtcichemicals.com |
| In-situ Generation for Small Samples | Specialized apparatus allows for small-scale, in-situ generation and reaction of diazomethane from Diazald, suitable for preparing samples for GC work. | Facilitates the safe and efficient derivatization of millimole-scale samples, minimizing waste and exposure to hazardous diazomethane. | sigmaaldrich.com |
Computational and Spectroscopic Characterization of N Methyl N Nitroso P Toluenesulfonamide Diazald and Its Reactivity
Theoretical Investigations of Electronic Structure and Reaction Energetics
Theoretical and computational chemistry provide profound insights into the molecular properties and reaction mechanisms of Diazald. These methods allow for the examination of characteristics that are often difficult to measure experimentally.
Quantum chemical calculations are instrumental in determining the energetic properties of molecules, including bond dissociation energies (BDEs), which are critical for understanding thermal stability and reactivity. For N-Methyl-N-nitroso-p-toluenesulfonamide, a key structural feature is the relatively weak nitrogen-nitroso (N–NO) bond. The bond dissociation energy for this bond has been measured to be 33.4 kcal/mol. wikipedia.org This low BDE is indicative of the thermal sensitivity of nitroso compounds and is fundamental to the role of Diazald as a source of the nitroso group in transfer reactions or its decomposition to generate diazomethane (B1218177). mpg.dewikipedia.org
Computational modeling has been employed to study the reaction pathways and transition states involved in the reactions of Diazald, particularly the transfer of its nitroso group. Studies on the nitroso group transfer from substituted N-methyl-N-nitrosobenzenesulfonamides to various amines have shown that the reaction rate is influenced by the electronic properties of the substituents on the aromatic ring. acs.org
Bronsted-type correlations, which relate reaction rates to the acidity or basicity of the reactants, have been used to characterize the transition state of the nitroso group transfer. acs.orgresearchgate.net These analyses have revealed a balanced transition state, suggesting that the bond-making and bond-breaking processes are concerted. acs.org Furthermore, the application of Marcus theory to calculate the intrinsic barriers for the nitroso group transfer indicates that these barriers are not significantly affected by electron-withdrawing groups on the aromatic ring of the nitrososulfonamide. acs.org Such computational and kinetic studies are vital for understanding the mechanisms of transnitrosation reactions, which are of both synthetic and biochemical importance. mpg.dersc.org The decomposition of Diazald in basic media to produce diazomethane is another critical reaction pathway that has been extensively studied, involving successive elimination reactions upon treatment with a base like potassium hydroxide (B78521). mpg.dewikipedia.org
X-ray Crystallographic Analysis of N-Methyl-N-nitroso-p-toluenesulfonamide
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Below is a table summarizing the crystallographic data for N-Methyl-N-nitroso-p-toluenesulfonamide. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀N₂O₃S |
| Molecular Weight | 214.24 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.8911 (8) |
| b (Å) | 8.4435 (10) |
| c (Å) | 8.6248 (10) |
| α (°) | 81.458 (1) |
| β (°) | 85.883 (1) |
| γ (°) | 80.310 (1) |
| Volume (ų) | 488.62 (10) |
| Z | 2 |
| Temperature (K) | 100 |
The crystal structure of Diazald is stabilized by a network of intermolecular interactions. nih.govnih.gov Predominant among these are C—H⋯O hydrogen bonds and π–π stacking interactions. nih.govnih.gov
The hydrogen bonds form between the oxygen atoms of the sulfonyl group of one molecule and hydrogen atoms on the methyl groups of an adjacent molecule. nih.govnih.gov A specific C—H⋯O hydrogen bond distance has been measured at 2.49 (2) Å. nih.gov Additionally, π–π stacking interactions occur between the adjacent aromatic rings of the p-toluenesulfonyl group, with a centroid-to-centroid distance of 3.868 (11) Å. nih.govnih.gov These combined hydrogen bonding and π-stacking interactions result in the formation of stabilized dimerized structures that extend into parallel chains within the crystal lattice. nih.gov
| Interaction Type | Description | Distance (Å) |
|---|---|---|
| Hydrogen Bonding | Sulfonyl Oxygen (O) to Methyl Hydrogen (H) | 2.49 (2) |
| π–π Stacking | Centroid-to-centroid of adjacent aromatic rings | 3.868 (11) |
Spectroscopic Methodologies for Structural and Mechanistic Elucidation
Various spectroscopic techniques are essential for confirming the structure of N-Methyl-N-nitroso-p-toluenesulfonamide and for studying its reaction kinetics and mechanisms. Infrared (IR) spectroscopy is a key tool for identifying the functional groups present in the molecule. The IR spectrum of Diazald shows characteristic absorption bands corresponding to the sulfonyl (S=O), nitroso (N=O), and aromatic ring groups. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. For instance, deuterated variants of Diazald have been prepared for use in NMR spectroscopy studies and as mechanistic tools. sigmaaldrich.com These spectroscopic methods, in conjunction with computational and crystallographic data, provide a comprehensive understanding of the structure and reactivity of this versatile compound.
Advanced NMR and IR Spectroscopic Studies
The molecular structure of Diazald has been extensively studied using NMR and IR spectroscopy, which provide detailed information about the chemical environment of its atoms and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy of Diazald reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the p-toluenesulfonyl group typically appear as two doublets in the aromatic region of the spectrum, a characteristic AA'BB' pattern. One doublet, corresponding to the protons ortho to the sulfonyl group, is observed at approximately 7.86 ppm. The other doublet, for the protons meta to the sulfonyl group, appears at around 7.38 ppm. The methyl group attached to the aromatic ring gives rise to a singlet at about 2.45 ppm. The N-methyl group, which is directly involved in the generation of diazomethane, shows a singlet at approximately 3.12 ppm.
| Proton Assignment | ¹H Chemical Shift (ppm) |
| Aromatic (ortho to SO₂) | ~7.86 |
| Aromatic (meta to SO₂) | ~7.38 |
| N-Methyl (N-CH₃) | ~3.12 |
| Aromatic Methyl (Ar-CH₃) | ~2.45 |
Infrared (IR) Spectroscopy:
The IR spectrum of Diazald displays several characteristic absorption bands that correspond to the vibrational modes of its functional groups. The strong asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are prominent, typically appearing in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The presence of the nitroso (N=O) group gives rise to a characteristic stretching vibration, which is generally observed in the range of 1500-1450 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below this value.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| N=O Stretch (Nitroso) | 1500-1450 |
| SO₂ Asymmetric Stretch | 1370-1350 |
| SO₂ Symmetric Stretch | 1180-1160 |
Mass Spectrometry for Reaction Product Characterization
Mass spectrometry is a powerful analytical technique used to identify the products formed from reactions involving diazomethane generated from Diazald. A primary application of diazomethane is the conversion of carboxylic acids to their corresponding methyl esters. Gas chromatography coupled with mass spectrometry (GC-MS) is routinely employed to separate and identify these products.
The electron ionization (EI) mass spectrum of a methyl ester provides a molecular ion peak (M⁺), which confirms the molecular weight of the product. The fragmentation pattern of the methyl ester is highly characteristic and provides structural confirmation.
For instance, in the mass spectrum of methyl benzoate, a common product from the reaction of benzoic acid with diazomethane, the molecular ion peak is observed at m/z 136. spectrabase.com Key fragment ions include:
m/z 105: This is often the base peak and results from the loss of the methoxy (B1213986) radical (•OCH₃), forming the stable benzoyl cation [C₆H₅CO]⁺. spectrabase.com
m/z 77: This significant peak arises from the loss of a carbonyl group (CO) from the benzoyl cation, resulting in the formation of the phenyl cation [C₆H₅]⁺. spectrabase.com
m/z 51: This fragment is characteristic of the phenyl group and is formed by the loss of acetylene (B1199291) (C₂H₂) from the phenyl cation. spectrabase.com
The analysis of these characteristic fragments allows for the unambiguous identification of the methyl ester products, thereby confirming the successful methylation reaction using diazomethane derived from Diazald.
| Methyl Benzoate Fragment | m/z Value | Identity |
| Molecular Ion | 136 | [C₈H₈O₂]⁺ |
| Base Peak | 105 | [C₆H₅CO]⁺ |
| Phenyl Cation | 77 | [C₆H₅]⁺ |
| Phenyl Fragment | 51 | [C₄H₃]⁺ |
Q & A
Q. What are the optimal synthetic routes for N-Nitro-p-toluenesulfonamide, and how does reagent choice influence yield and purity?
this compound is synthesized via nitrosation of N-methyl-p-toluenesulfonamide using nitrous acid or nitrosonium salts. Critical parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of nitrosating agents. For example, excess HNO₂ can lead to over-nitrosation or decomposition, while inert atmospheres (N₂/Ar) prevent oxidation byproducts. Reaction progress is monitored by TLC or HPLC, with purification via recrystallization from ethanol/water mixtures .
Q. How does the stability of this compound vary under different pH and temperature conditions?
Stability studies show that the compound decomposes rapidly under strongly acidic (pH < 1, 100°C) or basic (pH > 12, 100°C) conditions due to hydrolysis of the sulfonamide group. At neutral pH (4–9) and room temperature, it remains stable for >48 hours. Degradation products include p-toluenesulfonic acid and methylamine derivatives, identified via LC-MS .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Single-crystal X-ray diffraction (SCXRD) confirms its orthorhombic crystal system (space group Pna2₁), with bond lengths and angles consistent with nitroso and sulfonamide functional groups (e.g., S–N bond: 1.63 Å). FT-IR shows strong absorptions at 1370 cm⁻¹ (S=O) and 1540 cm⁻¹ (N–O). NMR (¹H, ¹³C) reveals deshielding of aromatic protons adjacent to the sulfonamide group .
Advanced Research Questions
Q. How do competing reaction pathways affect the regioselectivity of this compound in electrophilic substitution reactions?
The electron-withdrawing sulfonamide group directs electrophiles (e.g., NO⁺, Br⁺) to the para position of the toluene ring. However, steric hindrance from the nitroso group can lead to unexpected ortho substitution in bulky electrophiles. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G(d) basis sets predict activation energies for competing pathways, validated experimentally via product isomer ratios .
Q. What analytical strategies resolve contradictions in reported degradation kinetics of this compound?
Discrepancies in degradation rates often arise from impurities (e.g., residual HNO₂) or inconsistent pH control. High-resolution LC-MS/MS (e.g., Q-TOF) coupled with isotopically labeled internal standards (e.g., ¹⁵N-labeled analogs) improves quantification accuracy. Accelerated stability studies under ICH Q1A guidelines (40°C/75% RH) provide standardized degradation profiles .
Q. How can nitrosamine impurities in this compound be minimized during large-scale synthesis?
USP guidelines recommend using nitrosation inhibitors (e.g., ascorbic acid) and rigorous solvent screening (e.g., avoiding dichloromethane, which may contain trace nitrosamines). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) reduces impurities to <0.1 ppm, validated by GC-MS/MS with a detection limit of 0.01 ppm .
Q. What computational models predict the reactivity of this compound in novel catalytic systems?
Molecular dynamics (MD) simulations (AMBER force field) and quantum mechanical calculations (e.g., Fukui indices) identify reactive sites for catalysis. For example, the nitroso group’s electrophilicity makes it susceptible to nucleophilic attack in Pd-catalyzed cross-coupling reactions. Experimental validation via Hammett plots correlates computed σ values with observed reaction rates .
Methodological Tables
Table 1: Stability of this compound under varying conditions (adapted from ).
| Condition | Degradation Half-Life | Major Products |
|---|---|---|
| pH 1, 100°C | <1 hour | p-Toluenesulfonic acid |
| pH 4, RT | >48 hours | None detected |
| pH 12, 100°C | 30 minutes | Methylamine derivatives |
Table 2: Key crystallographic parameters for this compound (from ).
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| Unit cell dimensions | a = 10.24 Å, b = 14.56 Å, c = 7.89 Å |
| R factor | 0.037 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
